molecular formula C8H7NOS B1347588 1,3-Benzothiazol-2-ylmethanol CAS No. 37859-42-0

1,3-Benzothiazol-2-ylmethanol

Cat. No. B1347588
CAS RN: 37859-42-0
M. Wt: 165.21 g/mol
InChI Key: PQXMQZYDBQBWNL-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethanol is a member of benzothiazoles . It has a molecular formula of C8H7NOS and a molecular weight of 165.21 g/mol . The IUPAC name for this compound is 1,3-benzothiazol-2-ylmethanol .


Synthesis Analysis

Benzothiazoles can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazol-2-ylmethanol can be represented by the canonical SMILES string C1=CC=C2C(=C1)N=C(S2)CO .


Chemical Reactions Analysis

Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .


Physical And Chemical Properties Analysis

1,3-Benzothiazol-2-ylmethanol has a density of 1.375±0.06 g/cm3, a melting point of 95-96 °C, a boiling point of 299.1±23.0 °C, and a flash point of 134.7°C . Its vapor pressure is 0.000545mmHg at 25°C, and it has a refractive index of 1.712 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1,3-Benzothiazol-2-ylmethanol derivatives exhibit significant antimicrobial activity. For instance, new 2-substituted benzothiazole derivatives demonstrated effectiveness in microbial inhibition, showcasing their potential in antimicrobial applications (Rajeeva et al., 2009).

Structural and Spectral Analysis

The structural and spectral characteristics of 1,3-Benzothiazol-2-ylmethanol derivatives, such as mannich bases, have been extensively studied. These studies provide insights into the molecular conformation and interactions of these compounds, which are crucial for various scientific applications (Franklin et al., 2011).

Synthesis of Functionalized Derivatives

1,3-Benzothiazol-2-ylmethanol serves as a starting material for synthesizing various functionalized derivatives. These derivatives have diverse applications, including in the development of new pharmacological agents (Yavari et al., 2017).

Development of Novel Compounds

1,3-Benzothiazol-2-ylmethanol is used in the synthesis of novel compounds with potential biological activities. For example, its derivatives have been evaluated for anticonvulsant properties and other pharmacological effects (Siddiqui et al., 2007).

Corrosion Inhibition

Derivatives of 1,3-Benzothiazol-2-ylmethanol have been synthesized and studied for their corrosion inhibiting effects on metals, offering potential applications in material science and engineering (Hu et al., 2016).

Photo-Physical Properties

The photo-physical properties of 1,3-Benzothiazol-2-ylmethanol derivatives have been investigated, revealing their potential in the development of fluorescent compounds for various applications, including imaging (Padalkar et al., 2011).

Future Directions

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . Therefore, the future development trend and prospect of the synthesis of benzothiazoles are anticipated .

properties

IUPAC Name

1,3-benzothiazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMQZYDBQBWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296191
Record name 1,3-Benzothiazol-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-2-ylmethanol

CAS RN

37859-42-0
Record name 2-Benzothiazolemethanol
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Record name 1,3-Benzothiazol-2-ylmethanol
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Record name 37859-42-0
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Synthesis routes and methods

Procedure details

60 g of 2-aminothiophenol and 36.6 g of glycolic acid were heated at 130° C. in a sealed tube for 12 h. The reaction product was dissolved in ethyl acetate and dried over sodium sulfate and the solvent was concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to give 55 g of the titled compound in the form of white crystals.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AU Isakhanyan, NZ Akopyan, ZA Ovasyan… - Russian Journal of …, 2022 - Springer
N-Acylation of some primary alkyl-, aryl-, and heterocyclic amines with 3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoic acid chloride gave propanamide derivatives. The reaction of …
Number of citations: 2 link.springer.com

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